![molecular formula C18H26N2O B6135216 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6135216.png)
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone, also known as JNJ-40411813, is a novel small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a highly selective and potent inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of cyclic nucleotide signaling pathways. In
Mécanisme D'action
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone is a highly selective and potent inhibitor of the PDE10A enzyme, which is primarily expressed in the striatum of the brain. By inhibiting PDE10A, 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone increases the levels of cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various signaling pathways. This leads to an increase in the activity of the dopaminergic and glutamatergic systems, which are known to play a crucial role in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects in animal models of neurological and psychiatric disorders. It has been shown to increase the levels of cAMP and cGMP in the striatum, leading to an increase in the activity of the dopaminergic and glutamatergic systems. This results in improved cognitive function and reduced motor deficits in animal models of schizophrenia, Huntington's disease, and Parkinson's disease. Moreover, 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has also been shown to reduce drug-seeking behavior in animal models of addiction and to reduce food intake in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has several advantages for lab experiments, including its high selectivity and potency for the PDE10A enzyme, which makes it a valuable tool for studying the role of cyclic nucleotide signaling pathways in various neurological and psychiatric disorders. However, there are also some limitations to the use of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone in lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone, including further research into its potential therapeutic applications in neurological and psychiatric disorders, as well as its potential use in the treatment of addiction and obesity. Moreover, there is a need for further research into the mechanisms underlying the biochemical and physiological effects of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone, including its effects on the dopaminergic and glutamatergic systems. Finally, there is also a need for the development of more cost-effective and readily available methods for the synthesis of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone.
Méthodes De Synthèse
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including sodium hydride, palladium on carbon, and trifluoroacetic acid. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases. Moreover, 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has also been studied for its potential use in the treatment of addiction and obesity.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-18(2,3)12-20-11-16(10-17(20)21)19-15-8-13-6-4-5-7-14(13)9-15/h4-7,15-16,19H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADWWGUWHJUXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.